Cas no 33348-34-4 (4-Amino-3-iodobenzonitrile)
4-Amino-3-iodobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-iodobenzonitrile
- 4-AMINO-2-IODOBENZONITRILE 98
- Benzonitrile,4-amino-3-iodo-
- 1-Amino-2-iodo-4-cyanobenzene
- 2-Iodo-4-cyanoaniline
- 3-iodo-4-aminobenzonitrile
- 4-Amino-2-Iodobenzonitrile
- 4-AMINO-3-IODOBENZENECARBONITRILE
- 4-amino-3-iodo-benzonitrile
- 4-Cyano-2-iodoaniline
- p-cyano-o-iodoaniline
- SCHEMBL98131
- Benzonitrile, 4-amino-3-iodo-
- 4-cyano-6-iodoaniline
- CS-W003146
- BDBM625964
- J-019157
- FT-0647066
- AB17464
- AKOS015889706
- DTXSID90403041
- EN300-104430
- UOWVTQFTEAYDLM-UHFFFAOYSA-N
- DS-2278
- 33348-34-4
- SY023677
- AM61462
- MFCD04039964
- 4-Amino-3-iodobenzonitrile, 98%
- A2747
-
- MDL: MFCD04039964
- Inchi: 1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
- InChI Key: UOWVTQFTEAYDLM-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C=CC=1N
Computed Properties
- Exact Mass: 243.95000
- Monoisotopic Mass: 243.95
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 49.8A^2
Experimental Properties
- Color/Form: Brown crystals
- Density: 1.98
- Melting Point: 113.0 to 117.0 deg-C
- Boiling Point: 328.3℃ at 760 mmHg
- Flash Point: 152.3±26.5 °C
- Refractive Index: 1.704
- PSA: 49.81000
- LogP: 2.32628
- Solubility: Not determined
- Sensitiveness: Light Sensitive
4-Amino-3-iodobenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
4-Amino-3-iodobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Amino-3-iodobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HB981-5g |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 98% | 5g |
159.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HB981-1g |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 98% | 1g |
60.0CNY | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 657123-1G |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 98% | 1G |
¥325.52 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 657123-5G |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 5g |
¥982.23 | 2023-12-01 | ||
| Fluorochem | 035156-5g |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 96% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 035156-10g |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 96% | 10g |
£32.00 | 2022-03-01 | |
| Fluorochem | 035156-25g |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 96% | 25g |
£63.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009751-1g |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 97% | 1g |
¥29 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009751-5g |
4-Amino-3-iodobenzonitrile |
33348-34-4 | 97% | 5g |
¥67 | 2024-05-24 | |
| TRC | A577275-250mg |
4-Amino-3-Iodobenzonitrile |
33348-34-4 | 250mg |
$ 50.00 | 2022-06-08 |
4-Amino-3-iodobenzonitrile Suppliers
4-Amino-3-iodobenzonitrile Related Literature
-
Jih Ru Hwu,Yung Chang Hsu,Thainashmuthu Josephrajan,Shwu-Chen Tsay J. Mater. Chem. 2009 19 3084
Additional information on 4-Amino-3-iodobenzonitrile
Research Brief on 4-Amino-3-iodobenzonitrile (CAS: 33348-34-4): Recent Advances and Applications in Chemical Biology and Medicine
4-Amino-3-iodobenzonitrile (CAS: 33348-34-4) is a halogenated aromatic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile applications as a building block for pharmaceuticals and bioactive molecules. Recent studies have highlighted its role in the synthesis of kinase inhibitors, radiopharmaceuticals, and other therapeutic agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activities, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Amino-3-iodobenzonitrile as a key intermediate in the synthesis of novel tyrosine kinase inhibitors (TKIs). The researchers utilized palladium-catalyzed cross-coupling reactions to incorporate this compound into heterocyclic scaffolds, yielding potent inhibitors with nanomolar activity against EGFR and VEGFR2. These findings underscore the compound's importance in targeted cancer therapy development.
In radiopharmaceutical applications, 4-Amino-3-iodobenzonitrile has shown promise as a precursor for radioiodinated probes. A recent Nuclear Medicine and Biology publication (2024) reported its successful conversion to [123I]-labeled derivatives for SPECT imaging of neurodegenerative diseases. The study emphasized the compound's favorable pharmacokinetics and blood-brain barrier penetration, making it a valuable tool for diagnostic imaging.
From a mechanistic perspective, computational studies have revealed that the electron-withdrawing nitrile group and the iodine atom in 4-Amino-3-iodobenzonitrile contribute to its unique reactivity profile. Density functional theory (DFT) calculations published in Organic & Biomolecular Chemistry (2023) provided insights into its regioselectivity in nucleophilic aromatic substitution reactions, which is crucial for designing efficient synthetic routes.
The compound's safety profile has also been investigated. A 2024 toxicological assessment in Chemical Research in Toxicology reported favorable in vitro cytotoxicity data, with IC50 values >100 μM in human hepatocytes, suggesting good biocompatibility for pharmaceutical applications. However, researchers noted the need for further in vivo studies to fully evaluate its safety profile.
Looking forward, several research groups are exploring the use of 4-Amino-3-iodobenzonitrile in PROTAC (proteolysis targeting chimera) development, leveraging its ability to form stable interactions with E3 ubiquitin ligases. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation of oncogenic proteins when incorporated into PROTAC architectures.
In conclusion, 4-Amino-3-iodobenzonitrile (33348-34-4) continues to be a valuable chemical entity in drug discovery and development. Its diverse applications span from small molecule therapeutics to diagnostic agents, supported by robust synthetic methodologies and growing biological data. Future research directions likely include expanded structure-activity relationship studies and translation of preclinical findings into clinical applications.
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